molecular formula C10H11BrO2 B2560481 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid CAS No. 1824605-09-5

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid

Cat. No. B2560481
M. Wt: 243.1
InChI Key: ZJJGEZCRQRVGBK-UHFFFAOYSA-N
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Description

“2-(4-(Bromomethyl)-3-methylphenyl)acetic acid” is a chemical compound that has been used as a precursor for serine protease inhibitor . It was also used in the synthesis of a novel crown ether receptor and 4-(acetoxymethyl)phenylacetic acid by reacting with excessive sodium acetate and acetic acid .


Synthesis Analysis

A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .


Molecular Structure Analysis

The molecular formula of “2-(4-(Bromomethyl)-3-methylphenyl)acetic acid” is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.07 . Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and density at 25°C is 1.4212g/ml .

Scientific Research Applications

Synthesis Techniques and Applications

  • The compound has been implicated in studies focusing on the synthesis of α-bromophenylacetic acid derivatives, utilizing different reactants and conditions to explore efficient pathways for producing these compounds. For example, reactions with bromine in various solvents have been employed to yield α-bromophenylacetic acid derivatives, highlighting the adaptability of synthesis methods to achieve targeted chemical structures (Ogura, Furukawa, & Tsuchihashi, 1975).

Role in Organic Chemistry Reactions

  • In organic chemistry, derivatives of phenylacetic acid, such as 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid, serve as key intermediates in the synthesis of more complex molecules. For instance, they have been utilized in the preparation of various substituted methylamines, ethylamines, and acetic acids with potential biological activity, demonstrating the utility of these compounds in developing pharmacologically active substances (Beaton, Chapman, Clarke, & Willis, 1976).

Analytical and Spectroscopic Studies

  • The compound and its derivatives are subjects of analytical and spectroscopic studies, aiming to understand their structural and electronic properties. Such research endeavors are crucial for identifying reaction mechanisms and optimizing synthetic routes for desired outcomes. The investigation into the molecular structure of related compounds reveals insights into electron-withdrawing and electron-donating properties, contributing to a deeper understanding of chemical reactivity and interactions (Guzei, Gunderson, & Hill, 2010).

Chemical Modifications and Derivative Formation

  • Chemical modifications of 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid lead to the formation of novel compounds with potential applications in various domains, including materials science and medicinal chemistry. For example, the creation of new [1,2]-oxazonine ring systems via reactions with oximes showcases the versatility of phenylacetic acid derivatives in synthesizing heterocyclic compounds with unique properties (Pascual, Ziegler, Trah, Ertl, & Winkler, 2000).

Biological Activity and Pharmacological Potential

  • While focusing on non-drug-related applications, it's worth noting that the chemical frameworks derived from 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid can pave the way for the development of compounds with biological and pharmacological significance. Research into similar structures has identified antimicrobial activities, underscoring the potential of these chemical entities in contributing to new therapeutic agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Safety And Hazards

The compound is considered hazardous. It may cause severe skin burns and eye damage . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-[4-(bromomethyl)-3-methylphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGEZCRQRVGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid

CAS RN

1824605-09-5
Record name 2-[4-(bromomethyl)-3-methylphenyl]acetic acid
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